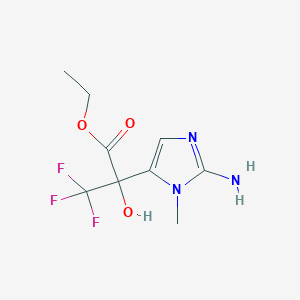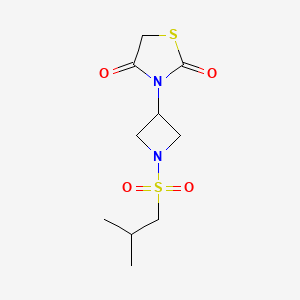![molecular formula C12H13ClN2O3S B2807906 2-Chloro-N-[3-[3-(methanesulfonamido)phenyl]prop-2-ynyl]acetamide CAS No. 2194020-44-3](/img/structure/B2807906.png)
2-Chloro-N-[3-[3-(methanesulfonamido)phenyl]prop-2-ynyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[3-[3-(methanesulfonamido)phenyl]prop-2-ynyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of sulfonamide derivatives that have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-[3-[3-(methanesulfonamido)phenyl]prop-2-ynyl]acetamide involves the inhibition of enzymes by binding to their active sites. The sulfonamide group of the compound interacts with the zinc ion in the active site of carbonic anhydrase, thereby blocking its catalytic activity. Similarly, the compound inhibits histone deacetylase by binding to its catalytic site and preventing the deacetylation of histones, which is a crucial step in gene expression. The inhibition of matrix metalloproteinases occurs through the chelation of the zinc ion in their active site, thereby preventing the cleavage of extracellular matrix proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-N-[3-[3-(methanesulfonamido)phenyl]prop-2-ynyl]acetamide depend on the specific enzyme that is inhibited. The inhibition of carbonic anhydrase leads to a decrease in the production of bicarbonate ions, which are essential for the maintenance of acid-base balance in the body. The inhibition of histone deacetylase results in the modulation of gene expression, which can have a wide range of effects on cellular processes such as proliferation, differentiation, and apoptosis. The inhibition of matrix metalloproteinases can prevent the degradation of extracellular matrix proteins, which are important for tissue remodeling and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Chloro-N-[3-[3-(methanesulfonamido)phenyl]prop-2-ynyl]acetamide in lab experiments include its high potency and selectivity towards specific enzymes. It can be used as a tool compound to study the role of these enzymes in various physiological and pathological processes. However, the limitations of using this compound include its potential toxicity and off-target effects. Careful dose-response studies and toxicity assays are required to ensure the safety and specificity of this compound in lab experiments.
Direcciones Futuras
The future directions for the research on 2-Chloro-N-[3-[3-(methanesulfonamido)phenyl]prop-2-ynyl]acetamide include the development of more potent and selective analogs for specific enzyme targets. The exploration of its potential applications in the treatment of various diseases such as cancer, inflammation, and osteoporosis is also an area of active research. The elucidation of its mechanism of action and its effects on cellular signaling pathways can provide valuable insights into the regulation of physiological processes. Overall, the research on 2-Chloro-N-[3-[3-(methanesulfonamido)phenyl]prop-2-ynyl]acetamide holds great promise for the development of novel therapeutic strategies in the field of medicinal chemistry.
Métodos De Síntesis
The synthesis of 2-Chloro-N-[3-[3-(methanesulfonamido)phenyl]prop-2-ynyl]acetamide involves the reaction of 2-chloroacetamide with 3-[(prop-2-yn-1-yl)amino]benzenesulfonamide in the presence of a base such as sodium hydride. The reaction takes place in an aprotic solvent such as dimethylformamide, and the product is obtained in good yield after purification by column chromatography.
Aplicaciones Científicas De Investigación
2-Chloro-N-[3-[3-(methanesulfonamido)phenyl]prop-2-ynyl]acetamide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit inhibitory activity against a variety of enzymes such as carbonic anhydrase, histone deacetylase, and matrix metalloproteinases. These enzymes play a crucial role in various physiological and pathological processes, and their inhibition has been explored as a therapeutic strategy for the treatment of several diseases such as cancer, inflammation, and osteoporosis.
Propiedades
IUPAC Name |
2-chloro-N-[3-[3-(methanesulfonamido)phenyl]prop-2-ynyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3S/c1-19(17,18)15-11-6-2-4-10(8-11)5-3-7-14-12(16)9-13/h2,4,6,8,15H,7,9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUBSLPHUSHSFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C#CCNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[3-[3-(methanesulfonamido)phenyl]prop-2-ynyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(4-Methoxyphenyl)isoxazol-5-yl]benzene-1,3-diol](/img/structure/B2807824.png)
![2-(2-benzyl-1H-benzo[d]imidazol-1-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2807825.png)
![2-[(1R,2S,5R)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]ethan-1-ol](/img/structure/B2807826.png)

![N-(4-fluorophenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2807831.png)
![tert-butyl 2-[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B2807832.png)


![N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2807837.png)
![Tert-butyl (5S)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride](/img/structure/B2807838.png)
![4-[(4-Chlorophenyl)methoxy]aniline](/img/structure/B2807841.png)
![N-(3,4-dimethylphenyl)-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2807842.png)
![N-benzyl-1-methyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2807845.png)